REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:11]([O:17][CH3:18])(=[O:16])[CH2:12][C:13]([CH3:15])=O>CO>[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]1[C:12]([C:11]([OH:17])=[O:16])=[C:13]([CH3:15])[N:1]=[C:13]([CH3:15])[C:12]=1[C:11]([OH:17])=[O:16].[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]1[C:12]([C:11]([O:17][CH3:18])=[O:16])=[C:13]([CH3:15])[NH:1][C:13]([CH3:15])=[C:12]1[C:11]([O:17][CH3:18])=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in very good yield
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=C(C(=NC(=C1C(=O)O)C)C)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |